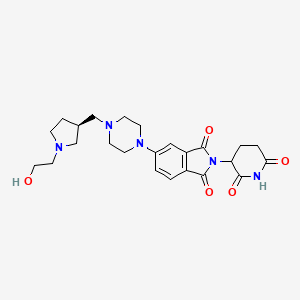
(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH is a complex organic compound that combines structural elements from thalidomide, piperazine, pyrrolidine, and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH involves multiple steps, starting with the preparation of thalidomide Thalidomide can be synthesized from phthalic anhydride and L-glutamic acid through a series of condensation and cyclization reactions The piperazine moiety is introduced through nucleophilic substitution reactions, where piperazine reacts with an appropriate halogenated intermediate
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These processes would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents would be carefully selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl groups in the thalidomide moiety can be reduced to hydroxyl groups.
Substitution: The piperazine and pyrrolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenated intermediates and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural components may interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Medicine: The compound’s pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It may serve as an intermediate in the production of pharmaceuticals or other fine chemicals.
作用机制
The mechanism of action of (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH involves its interaction with specific molecular targets. The thalidomide moiety is known to inhibit angiogenesis and modulate the immune response by affecting cytokine production. The piperazine and pyrrolidine rings may enhance the compound’s binding affinity to certain receptors or enzymes, thereby influencing its biological activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
相似化合物的比较
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-angiogenic properties.
Piperazine derivatives: Often used as anthelmintic agents and in the treatment of anxiety disorders.
Pyrrolidine derivatives: Commonly found in pharmaceuticals with various therapeutic effects.
Uniqueness
(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH is unique due to its combination of structural elements from these different compounds, potentially offering a synergistic effect. This unique structure may result in enhanced biological activity and specificity compared to its individual components.
属性
分子式 |
C24H31N5O5 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H31N5O5/c30-12-11-26-6-5-16(14-26)15-27-7-9-28(10-8-27)17-1-2-18-19(13-17)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,16,20,30H,3-12,14-15H2,(H,25,31,32)/t16-,20?/m1/s1 |
InChI 键 |
OXUUBXREBFAAEC-QRIPLOBPSA-N |
手性 SMILES |
C1CN(C[C@@H]1CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O)CCO |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(C5)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















